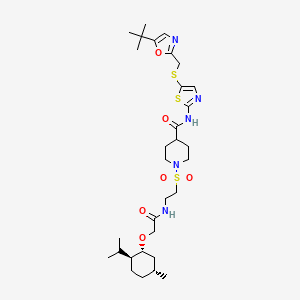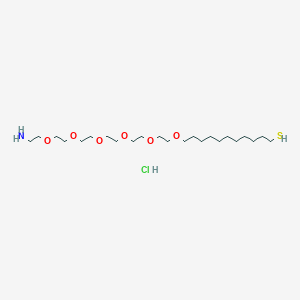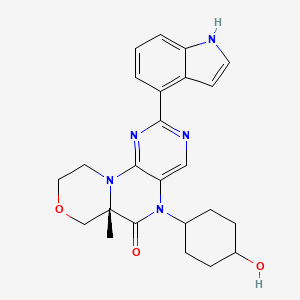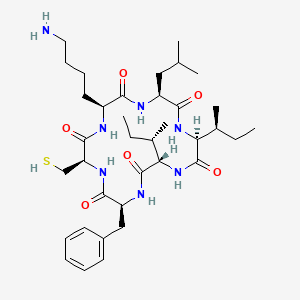![molecular formula C9H12Li2N3O8P B15135857 dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B15135857.png)
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate is a highly specialized compound with potential applications in various scientific fields. This compound features multiple deuterium and nitrogen-15 isotopes, making it particularly interesting for research in areas such as nuclear magnetic resonance (NMR) spectroscopy and isotope labeling studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate involves multiple steps, each requiring precise control of reaction conditions to ensure the incorporation of deuterium and nitrogen-15 isotopes. Common synthetic routes may include:
Deuteration Reactions: Utilizing deuterium gas or deuterated solvents to replace hydrogen atoms with deuterium.
Isotope Exchange Reactions: Employing nitrogen-15 labeled reagents to introduce nitrogen-15 isotopes into the compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale deuteration and isotope exchange processes, with stringent quality control measures to ensure the purity and isotopic composition of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield deuterated oxides, while reduction may produce deuterated alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
NMR Spectroscopy: The deuterium and nitrogen-15 isotopes in the compound make it an excellent candidate for NMR studies, providing detailed information about molecular structure and dynamics.
Isotope Labeling: Used as a labeled compound in various chemical reactions to trace reaction pathways and mechanisms.
Biology
Metabolic Studies: Employed in metabolic labeling experiments to study biochemical pathways and enzyme activities.
Drug Development: Investigated for its potential use in developing deuterated drugs with improved pharmacokinetic properties.
Medicine
Diagnostic Imaging: Potential use in imaging techniques such as positron emission tomography (PET) due to its isotopic composition.
Therapeutics: Explored for its therapeutic potential in treating specific medical conditions.
Industry
Material Science: Utilized in the development of advanced materials with unique properties due to its isotopic composition.
Catalysis: Investigated for its role in catalytic processes, particularly those involving isotope effects.
Mecanismo De Acción
The mechanism by which dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate exerts its effects depends on its specific application. In NMR spectroscopy, the deuterium and nitrogen-15 isotopes enhance signal resolution and sensitivity. In metabolic studies, the compound acts as a tracer, allowing researchers to follow its incorporation and transformation within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Deuterated Compounds: Other compounds with deuterium isotopes, such as deuterated solvents (e.g., deuterated chloroform) and deuterated drugs (e.g., deuterated benzene).
Nitrogen-15 Labeled Compounds: Compounds labeled with nitrogen-15, such as nitrogen-15 labeled amino acids and nucleotides.
Uniqueness
Dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate is unique due to its specific combination of deuterium and nitrogen-15 isotopes, which provides distinct advantages in NMR spectroscopy and isotope labeling studies. Its complex structure and isotopic composition make it a valuable tool for advanced scientific research.
Propiedades
Fórmula molecular |
C9H12Li2N3O8P |
|---|---|
Peso molecular |
350.2 g/mol |
Nombre IUPAC |
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C9H14N3O8P.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7?,8-;;/m1../s1/i1D,2D,3D2,4D,6D,7D,8D,10+1,11+1,12+1,13D,14D;;/hD2 |
Clave InChI |
UFCNMCCGLQVCAN-VTJQWCIHSA-L |
SMILES isomérico |
[2H]C1=C([15N](C(=O)[15N]=C1[15N]([2H])[2H])[C@]2(C([C@]([C@@](O2)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])O[2H])[2H])[2H].[Li+].[Li+] |
SMILES canónico |
[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;2,2,2-trifluoroacetic acid](/img/structure/B15135827.png)
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5R)-5-ethyl-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B15135828.png)

![7-bromo-3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15135841.png)
![N-[5-[3-(benzenesulfonamido)-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2-(3,5-dimethoxyphenyl)acetamide](/img/structure/B15135848.png)
![1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B15135851.png)



